molecular formula C12H10ClNOS2 B1306063 2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile CAS No. 62455-56-5

2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile

Cat. No.: B1306063
CAS No.: 62455-56-5
M. Wt: 283.8 g/mol
InChI Key: XBOAUUCWVZUUFA-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile is an organic compound with the molecular formula C12H10ClNOS2. This compound is characterized by the presence of a chlorobenzoyl group, two methylthio groups, and an acrylonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile typically involves the reaction of 4-chlorobenzoyl chloride with 3,3-di(methylthio)acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The presence of the chlorobenzoyl and methylthio groups allows it to form strong interactions with target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzoyl)-3,3-bis(methylthio)acrylonitrile
  • 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile
  • 2-(4-Nitrobenzoyl)-3,3-di(methylthio)acrylonitrile

Uniqueness

2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the chlorobenzoyl and methylthio groups enhances its potential for various applications in scientific research and industry .

Properties

IUPAC Name

2-(4-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS2/c1-16-12(17-2)10(7-14)11(15)8-3-5-9(13)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOAUUCWVZUUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380927
Record name 2-(4-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62455-56-5
Record name 2-(4-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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